
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a heterocyclic compound with the molecular formula C9H14N2. This compound is part of the isoindole family, which is known for its diverse biological and chemical properties. Isoindoles are significant in the field of medicinal chemistry due to their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 6-methyl-1,2,3,7a-tetrahydro-3aH-isoindole-3a-amine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature can be employed. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,2,3,7a-tetrahydro-3aH-isoindole-3a-amine: A closely related compound with similar structural features.
3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-6-methyl-(9CI): Another isoindole derivative with comparable properties.
Uniqueness
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other isoindole derivatives.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
6-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
InChI |
InChI=1S/C9H14N2/c1-7-2-3-9(10)6-11-5-8(9)4-7/h2-4,8,11H,5-6,10H2,1H3 |
InChI-Schlüssel |
GTFLIRFYPMRBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2CNCC2(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


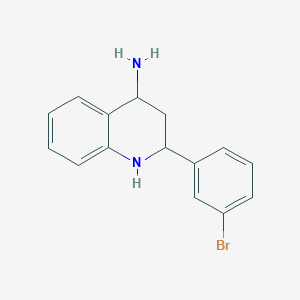
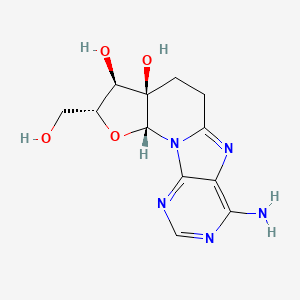

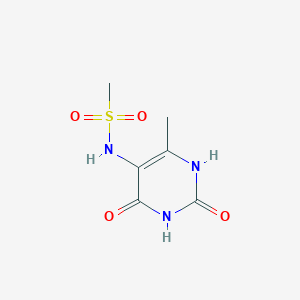
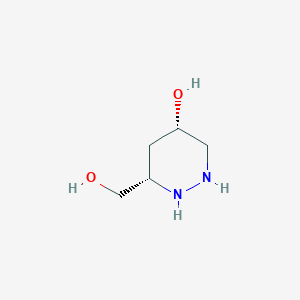
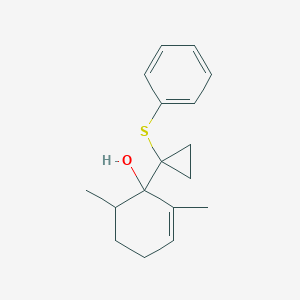

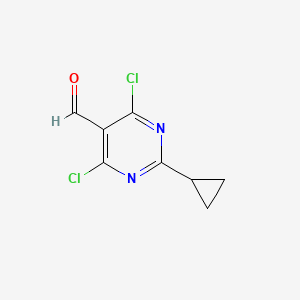
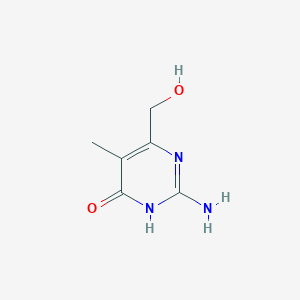
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
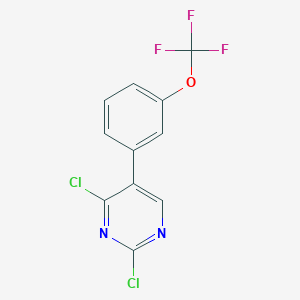
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
